6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine
Description
Properties
CAS No. |
284681-60-3 |
|---|---|
Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C16H21N3O3S/c1-5-12(4)22-15-9-14(17)18-16(19-15)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H2,17,18,19) |
InChI Key |
GALIPLOGGCHYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Biological Activity
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sec-butoxy group and a sulfonyl moiety, suggesting possible interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 336.406 g/mol. The compound's structure can be represented by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 284681-78-3 |
| IUPAC Name | 6-sec-butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-amine |
| SMILES | CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
| Molecular Weight | 336.406 g/mol |
Antimicrobial Activity
Research indicates that pyrimidine derivatives like 6-sec-butoxy compounds often exhibit significant antimicrobial properties. Studies have shown that similar compounds display activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives with sulfonyl groups are known to enhance antibacterial activity due to their ability to inhibit bacterial enzymes involved in cell wall synthesis .
Antitumor Activity
The antitumor potential of pyrimidine derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on tumor cell lines, indicating that this compound may also possess antitumor properties. In vitro assays have shown that certain modifications in the pyrimidine ring can lead to increased antiproliferative activity against cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the cell. For example, it might inhibit key enzymes involved in metabolic pathways or interfere with DNA synthesis in rapidly dividing cells. The presence of the sulfonyl group is particularly relevant as it can enhance binding affinity to biological targets.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on related compounds demonstrated significant antibacterial activity against Bacillus subtilis and Candida albicans, providing a benchmark for evaluating the effectiveness of 6-sec-butoxy derivatives .
- Antitumor Efficacy : In vitro studies revealed that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR indicates that the introduction of bulky groups like sec-butoxy can significantly alter the biological profile of pyrimidine derivatives, potentially enhancing their selectivity and potency against specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Core Structure and Substitution Patterns
The 4-aminopyrimidine scaffold is common among analogs, but substitutions at positions 2 and 6 significantly influence activity. Key comparisons include:
*Note: Activity inferred from sulfonamide-containing sGC modulators like BAY41-2272.
Computational Predictions
Density functional theory (DFT) studies on analogous systems suggest:
- The 3,5-dimethyl-benzenesulfonyl group increases molecular hardness (a global reactivity descriptor) by ~0.5 eV compared to non-sulfonylated analogs, correlating with reduced electrophilicity .
- Local softness calculations predict nucleophilic attack at the pyrimidine C4-amino group, a site conserved across analogs .
Preparation Methods
Preparation of 6-sec-Butoxy Substituted Pyrimidine Intermediate
- Starting Material: 2,4-dichloropyrimidine or 2,4-difluoropyrimidine
- Reagents: sec-Butanol or sec-butoxide salts (e.g., potassium sec-butoxide)
- Solvent: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or methanol mixtures
- Conditions: Heating at 90–140 °C for 1.5 to 4 hours under inert atmosphere to promote nucleophilic substitution at the 6-position
- Example: Reaction of 2-amino-4,6-difluoropyrimidine with potassium sec-butoxide in NMP at 140 °C for 4 hours yields 6-sec-butoxy-2-amino-4-fluoropyrimidine with yields around 70–80%.
Sulfonylation at the 2-Position with 3,5-Dimethyl-Benzenesulfonyl Chloride
- Reagents: 3,5-dimethyl-benzenesulfonyl chloride (prepared or commercially available)
- Base: Triethylamine or other organic bases to neutralize HCl formed
- Solvent: Dichloromethane or other inert solvents
- Conditions: Stirring at room temperature or slightly elevated temperatures (25–50 °C) for several hours
- Mechanism: Nucleophilic attack of the pyrimidin-4-ylamine intermediate at the sulfonyl chloride, forming the sulfonamide linkage at the 2-position
- Notes: The sulfonylation step requires careful control to avoid overreaction or side products.
Representative Reaction Scheme
Research Findings and Optimization Notes
- Solvent Choice: Polar aprotic solvents like NMP and DMF favor nucleophilic substitutions on pyrimidine rings due to their ability to stabilize charged intermediates.
- Temperature Control: Elevated temperatures (110–140 °C) are often necessary to achieve complete substitution, but excessive heat can lead to decomposition or side reactions.
- Base Selection: Organic bases such as triethylamine are preferred in sulfonylation to neutralize HCl and prevent protonation of nucleophiles.
- Purification: Crystallization from suitable solvents or chromatographic techniques are used to isolate pure products.
- Yields: Overall yields for the multi-step synthesis range from 50% to 80%, depending on reaction conditions and purification efficiency.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting pyrimidine | 2,4-dichloro or 2,4-difluoropyrimidine | Commercially available or synthesized |
| Nucleophile for 6-position | Potassium sec-butoxide | Prepared in situ or purchased |
| Sulfonylating agent | 3,5-dimethyl-benzenesulfonyl chloride | Requires careful handling |
| Solvents | NMP, DMF, DCM, methanol | Selected based on step |
| Temperature | 25–140 °C | Step-dependent |
| Reaction time | 1.5–6 hours | Step-dependent |
| Yield per step | 60–80% | Optimized conditions |
Q & A
Q. What are the optimal synthetic routes for 6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidin-4-ylamine core followed by sulfonylation and sec-butoxy group introduction. Key steps include:
- Sulfonylation : Reacting the pyrimidine precursor with 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN) in anhydrous DMF or THF .
- Alkylation : Introducing the sec-butoxy group via nucleophilic substitution using sec-butyl bromide in the presence of a base like KCO .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity (>95%). Typical yields for similar sulfonamide-pyrimidine derivatives range from 70–96% under optimized conditions .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for benzenesulfonyl, pyrimidine NH at δ 5.5–6.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for CHNOS: 336.1384) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm sulfonyl group orientation (if single crystals are obtainable) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or monitor decomposition via HPLC at elevated temperatures (e.g., 40–80°C) .
- pH Sensitivity : Incubate in buffers (pH 2–12) for 24–72 hours and track degradation by LC-MS .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and analyze photodegradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl group in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying electrophilic sites (e.g., sulfonyl S=O groups) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with solvents or biological targets (e.g., binding free energy calculations for enzyme inhibition studies) .
- Docking Studies : Predict binding affinity to proteins (e.g., using AutoDock Vina) by aligning the sulfonyl group with active-site residues .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using enzymatic inhibition, cell viability (MTT assay), and SPR-based binding studies .
- Variable Control : Standardize solvent (DMSO concentration ≤0.1%), incubation time, and cell lines/pH conditions to minimize artifacts .
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to assess reproducibility of IC values .
Q. How can researchers design analogs to enhance the compound’s enzyme inhibition potency?
Methodological Answer:
- SAR Studies : Modify the sec-butoxy chain (e.g., replace with cyclopropoxy or tert-butoxy) and sulfonyl substituents (e.g., electron-withdrawing groups) to assess activity shifts .
- Fragment-Based Design : Use X-ray co-crystallography to identify key interactions between the pyrimidine core and enzyme active sites, guiding substitutions .
- Metabolic Profiling : Test analogs in microsomal stability assays (e.g., human liver microsomes) to prioritize compounds with improved pharmacokinetics .
Q. What experimental frameworks link the compound’s mechanism to a broader theoretical context?
Methodological Answer:
- Theoretical Anchoring : Align hypotheses with established mechanisms (e.g., sulfonamide inhibitors of dihydrofolate reductase) to contextualize observed bioactivity .
- Kinetic Analysis : Determine inhibition constants (K) and compare to theoretical models of competitive/non-competitive binding .
- Pathway Mapping : Integrate transcriptomic or proteomic data to identify downstream effects (e.g., apoptosis markers in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
